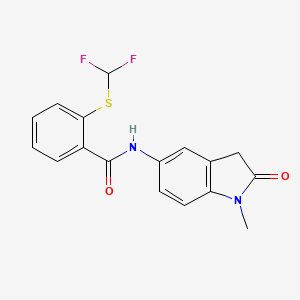

2-((difluoromethyl)thio)-N-(1-methyl-2-oxoindolin-5-yl)benzamide

Description

2-((Difluoromethyl)thio)-N-(1-methyl-2-oxoindolin-5-yl)benzamide is a synthetic small-molecule compound characterized by a benzamide backbone substituted with a difluoromethylthio (-SCF₂H) group at the 2-position and a 1-methyl-2-oxoindolin-5-yl moiety at the amide nitrogen.

Properties

IUPAC Name |

2-(difluoromethylsulfanyl)-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2N2O2S/c1-21-13-7-6-11(8-10(13)9-15(21)22)20-16(23)12-4-2-3-5-14(12)24-17(18)19/h2-8,17H,9H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMJAPMELFRTGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3SC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((difluoromethyl)thio)-N-(1-methyl-2-oxoindolin-5-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Indolinone Core: The indolinone moiety can be synthesized through a cyclization reaction of an appropriate aniline derivative with a carboxylic acid or ester under acidic or basic conditions.

Introduction of the Difluoromethylthio Group: The difluoromethylthio group can be introduced via nucleophilic substitution reactions using difluoromethylthiolating agents such as difluoromethylthiol chloride.

Coupling with Benzamide: The final step involves coupling the indolinone derivative with a benzamide precursor using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((Difluoromethyl)thio)-N-(1-methyl-2-oxoindolin-5-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The difluoromethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the indolinone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzamides.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 2-((difluoromethyl)thio)-N-(1-methyl-2-oxoindolin-5-yl)benzamide typically involves multi-step organic reactions that incorporate difluoromethyl thio groups and indolin derivatives. The characterization of synthesized compounds is often performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which confirm the structural integrity and purity of the compound. For instance, studies have shown that the compound's structure can be validated through its unique spectral data and crystallographic parameters .

Antimicrobial Properties

Research indicates that compounds similar to 2-((difluoromethyl)thio)-N-(1-methyl-2-oxoindolin-5-yl)benzamide exhibit significant antimicrobial activity. For example, derivatives of related structures have been tested against various bacterial strains, showing effectiveness in inhibiting growth, particularly against Gram-positive and Gram-negative bacteria .

Antiparasitic Activity

The compound has also been explored for its antiparasitic properties. In vitro studies have demonstrated that certain derivatives can effectively target human filarial infections, such as onchocerciasis. These compounds have shown the ability to reduce motility in larvae of parasites at low concentrations .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of 2-((difluoromethyl)thio)-N-(1-methyl-2-oxoindolin-5-yl)benzamide is crucial for evaluating its therapeutic potential. Studies have assessed parameters such as absorption, distribution, metabolism, and excretion (ADME). Initial findings suggest that some derivatives maintain adequate plasma levels when administered orally, indicating potential for effective dosing regimens .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-((difluoromethyl)thio)-N-(1-methyl-2-oxoindolin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethylthio group can enhance binding affinity through hydrophobic interactions, while the indolinone moiety may participate in hydrogen bonding or π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several benzamide derivatives documented in the evidence. Key comparisons include:

Table 1: Structural and Functional Comparison with Analogues

Key Observations :

- Sulfur-Containing Groups: The difluoromethylthio group in the target compound introduces fluorination, which may enhance metabolic stability compared to non-fluorinated thioether analogues (e.g., Compound 15’s thienylmethylthio) .

- Indolinone vs. Benzo[d]oxazole/Thiazole Cores: The 1-methyl-2-oxoindolin-5-yl group distinguishes the target compound from benzoxazole/thiazole-based analogues (e.g., Compounds 12c–12h).

- Substituent Position: The 2-position sulfur substitution aligns with Compounds 12c–12h, where acetamido-linked thioether groups correlate with cytotoxicity.

Pharmacological and Mechanistic Differences

- Cytotoxicity: Benzo[d]oxazole derivatives (e.g., 12c–12h) exhibit IC₅₀ values in the low micromolar range against HepG2 cells, mediated by BAX/Bcl-2 modulation. The target compound’s indolinone moiety may shift activity toward kinase targets (e.g., VEGFR, PDGFR) rather than direct apoptosis induction .

- Fluorination Impact: Difluoromethylthio groups are less explored than trifluoromethyl analogues but may offer improved pharmacokinetics (e.g., reduced CYP450 metabolism) compared to non-fluorinated thioethers .

- Patent Compounds : Compounds in –8 with isoxazolylmethylthio or thiazolylmethylthio groups are patented for cancer and thrombosis, but their mechanisms (e.g., platelet aggregation vs. apoptosis) differ from the target compound’s hypothesized profile .

Biological Activity

The compound 2-((difluoromethyl)thio)-N-(1-methyl-2-oxoindolin-5-yl)benzamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, antibacterial, and anticancer research. This article reviews the synthesis, characterization, and biological activity of this compound, supported by relevant data tables and case studies.

Synthesis and Characterization

The synthesis of 2-((difluoromethyl)thio)-N-(1-methyl-2-oxoindolin-5-yl)benzamide involves several steps, typically beginning with the preparation of the difluoromethyl thioether followed by the introduction of the indolinone moiety. The characterization is often performed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm the structure and purity of the compound.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-((difluoromethyl)thio)-N-(1-methyl-2-oxoindolin-5-yl)benzamide exhibit significant anticancer properties. For instance, derivatives with similar structural features have shown potent activity against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | A549 (lung cancer) | 2.12 ± 0.21 |

| Compound B | HCC827 (lung cancer) | 5.13 ± 0.97 |

| Compound C | NCI-H358 (lung cancer) | 0.85 ± 0.05 |

These results suggest that modifications in the structure can lead to enhanced antitumor activity, with specific attention given to the difluoromethyl group which may play a crucial role in activity modulation .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. In vitro assays demonstrated that compounds with similar thioether functionalities exhibited anti-inflammatory effects by inhibiting pro-inflammatory cytokine production. For example:

| Compound | Dose (mg/kg) | Anti-inflammatory Activity (%) |

|---|---|---|

| Compound D | 50 | 44.8 |

| Compound E | 50 | 28.0 |

These findings indicate that the incorporation of difluoromethyl thio groups enhances anti-inflammatory efficacy .

Antibacterial Activity

The antibacterial properties of related compounds have been evaluated against various bacterial strains. The results highlight significant antibacterial activity:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound F | K. pneumoniae | 28 |

| Compound G | S. aureus | 24 |

| Compound H | E. coli | 25 |

The presence of thioether functionalities is believed to contribute positively to the antibacterial effects observed .

Case Study 1: Anticancer Efficacy

A study involving a series of synthesized indole derivatives revealed that those incorporating difluoromethyl thio groups had enhanced cytotoxicity against lung cancer cells compared to their non-modified counterparts. The study utilized both 2D and 3D culture models to assess cell viability and proliferation, showing a marked reduction in cell viability in treated groups .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, compounds structurally related to our target compound were tested for their ability to inhibit NF-kB signaling pathways in macrophages, which are critical mediators of inflammation. The results indicated that these compounds significantly reduced NF-kB activation, correlating with decreased levels of inflammatory cytokines .

Q & A

Q. How can the compound’s electrophilic reactivity be quantified to guide toxicity assessments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.